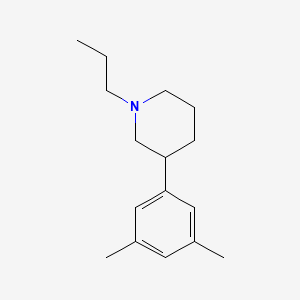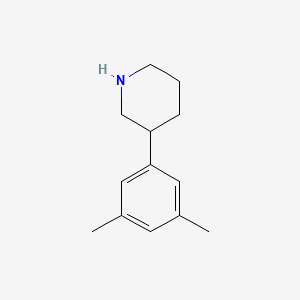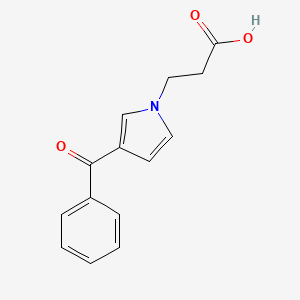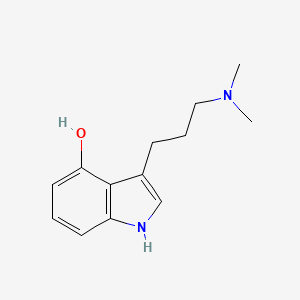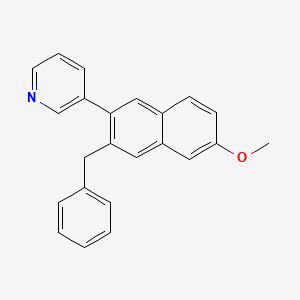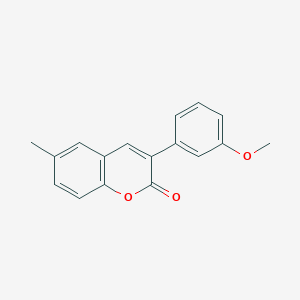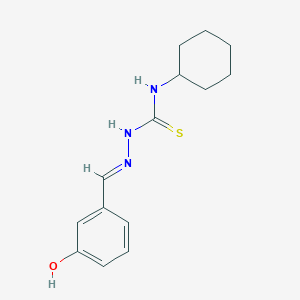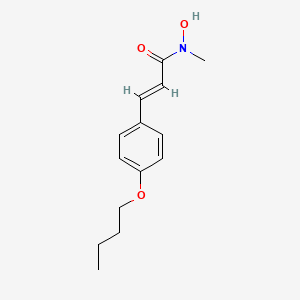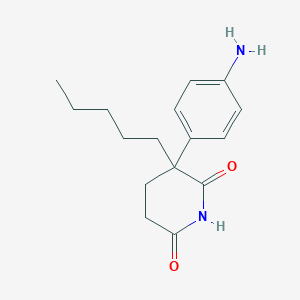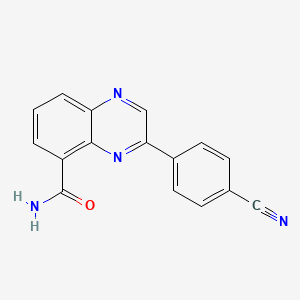
3-(4-Cyanophenyl)quinoxaline-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Cyanophenyl)quinoxaline-5-carboxamide is a nitrogen-containing heterocyclic compound. Quinoxalines are known for their wide range of biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
The synthesis of 3-(4-cyanophenyl)quinoxaline-5-carboxamide typically involves the condensation of 2,3-diaminobenzene with a suitable dicarbonyl compound. One common method involves the reaction of methyl 2,3-diamino benzoate with oxalic acid monohydrate at elevated temperatures to form the quinoxaline core. Subsequent steps include chlorination, hydrolysis, and amide formation to yield the final product .
Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-(4-Cyanophenyl)quinoxaline-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable quinoxaline core.
Mechanism of Action
The mechanism of action of 3-(4-cyanophenyl)quinoxaline-5-carboxamide involves its interaction with specific molecular targets. In antibacterial applications, it disrupts bacterial cell wall synthesis, leading to cell death. In anticancer research, the compound has been shown to inhibit key enzymes and pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
3-(4-Cyanophenyl)quinoxaline-5-carboxamide can be compared with other quinoxaline derivatives such as:
3-(4-Chlorophenyl)quinoxaline-5-carboxamide: Known for its PARP inhibitory activity.
2,3-Dihydroxyquinoxaline-5-carboxamide: Exhibits significant antibacterial activity.
2,3-Dimethoxyquinoxaline-5-carboxamide: Used in various synthetic applications.
The unique feature of this compound is its cyano group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C16H10N4O |
|---|---|
Molecular Weight |
274.28 g/mol |
IUPAC Name |
3-(4-cyanophenyl)quinoxaline-5-carboxamide |
InChI |
InChI=1S/C16H10N4O/c17-8-10-4-6-11(7-5-10)14-9-19-13-3-1-2-12(16(18)21)15(13)20-14/h1-7,9H,(H2,18,21) |
InChI Key |
WCZAODKSIJSHQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)C#N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


